

Application Notes and Protocols: Furaltadone Hydrochloride for Coccidiosis in Poultry

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Compound of Interest

Compound Name: *Furaltadone hydrochloride*

Cat. No.: *B1639687*

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Disclaimer: Furaltadone is a nitrofuran antibiotic. Its use in food-producing animals has been banned in many jurisdictions, including the European Union and the United States, due to concerns about the carcinogenic and mutagenic potential of its residues.[1][2][3] The following information is provided for research, historical, and drug development reference purposes only and is not an endorsement or recommendation for its use in livestock.

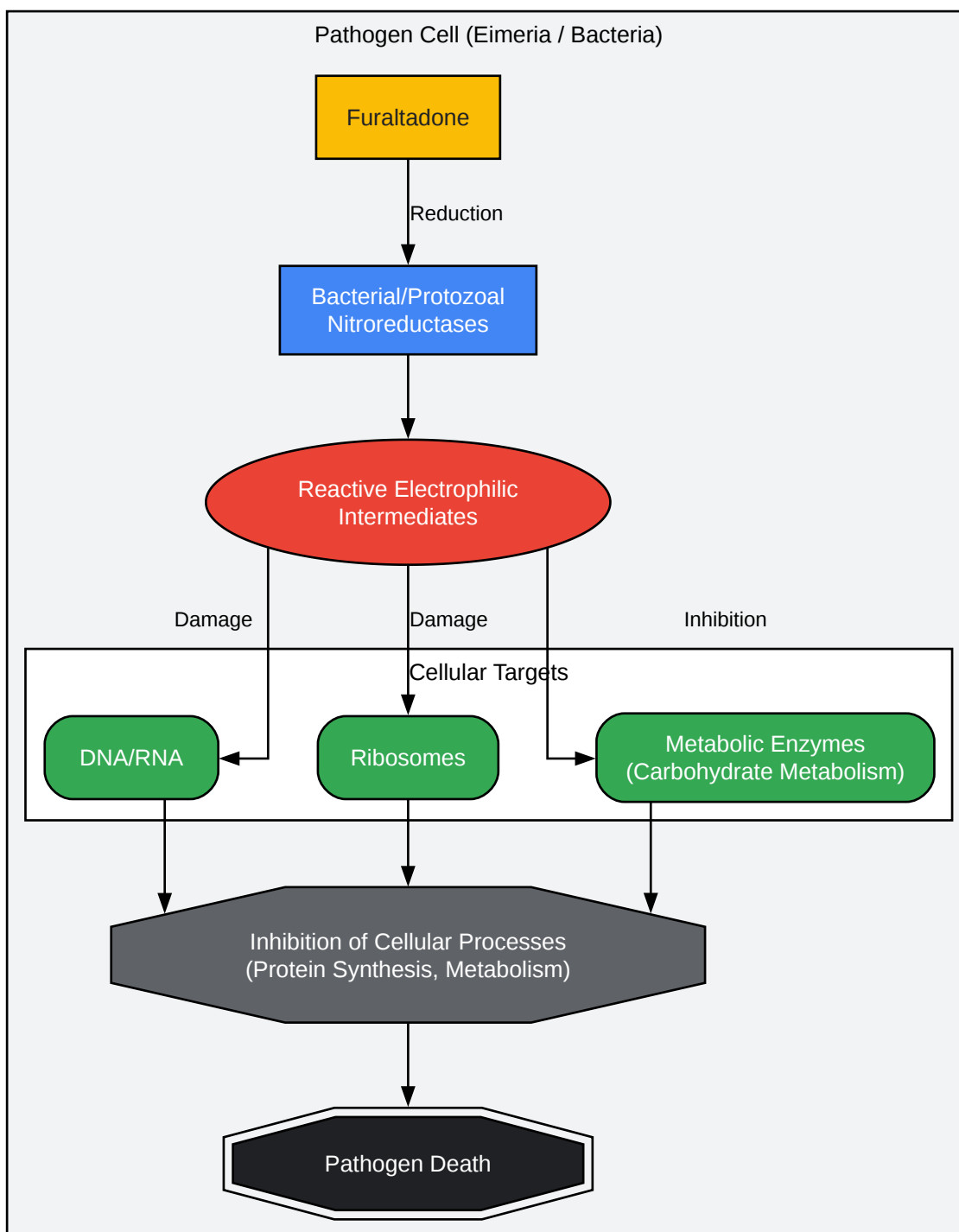
Introduction

Furaltadone hydrochloride is a synthetic nitrofuran with broad-spectrum antibacterial and antiprotozoal properties.[4] Historically, it was utilized in veterinary medicine to treat and prevent a variety of diseases in poultry, including coccidiosis, a parasitic disease caused by *Eimeria* species that leads to significant economic losses in the poultry industry.[4][5] Furaltadone was also employed against bacterial infections such as those caused by *Salmonella* and *Staphylococcus*. [4] Its mechanism of action involves the inhibition of essential microbial enzyme systems and damage to microbial DNA, which halts pathogen replication.[4][6] Despite its efficacy, safety concerns regarding its residues led to its prohibition in food animals.[2][3]

Mechanism of Action

Nitrofurans, including furaltadone, act as broad-spectrum antimicrobial agents. Their mechanism is not fully elucidated but is understood to involve the inhibition of multiple microbial enzyme systems, particularly those involved in carbohydrate metabolism.[6] The nitrofuran molecule is reduced by bacterial nitroreductases into highly reactive, electrophilic

intermediates. These intermediates can bind to and damage ribosomal proteins, DNA, and RNA, thereby inhibiting protein synthesis, and other vital cellular processes, ultimately leading to the death of the pathogen.[4][7]



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Caption: Proposed mechanism of action for Furaltadone.

Historical Dosage and Administration

Furaltadone hydrochloride's water solubility allowed for administration via drinking water or feed.[8] Dosages varied based on whether the goal was prevention or treatment. The data below is compiled from historical veterinary product information and studies.

Administration Route	Purpose	Dosage	Duration	Reference
Drinking Water	Prevention & Treatment	100 g per 200 L of drinking water	5 days	[9]
Drinking Water	General Dose	20 mg/kg bodyweight	5 days	[9]
Drinking Water	Prevention	1.5 g per 10 L of drinking water (0.015%)	5-7 days	[8]
Drinking Water	Treatment	3.0 g per 10 L of drinking water (0.03%)	5-7 days	[8]
Medicated Feed	Treatment (Air Sac Disease)	200 - 400 g/ton of feed	Not Specified	[10]

Pharmacokinetics and Residue Profile

A significant factor in the prohibition of furaltadone was its metabolic profile. While the parent drug is metabolized and depleted relatively quickly, it forms a stable, tissue-bound metabolite that persists for an extended period.

Parameter	Compound	Finding	Reference
Metabolism	Furaltadone (Parent)	Rapidly metabolized; undetectable as early as 12-24 hours post-treatment.	[2][11]
Marker Residue	AMOZ ¹	Stable, tissue-bound metabolite; persists for several weeks post-treatment.	[2][12]
Tissue Distribution	Furaltadone (Parent)	Low concentrations detected in muscle, liver, and gizzard at zero withdrawal time.	[2][12]
Residue Depletion	Furaltadone (Parent)	Not detectable after a 1-day withdrawal period.	[11]
Residue Concentration (Post-Treatment)	AMOZ ¹	After treatment with 132 mg/kg in feed and a 3-week withdrawal, concentrations were: Muscle: 270 µg/kg, Gizzard: 331 µg/kg, Liver: 80 µg/kg.	[2][12]
Depletion Half-Life (Muscle)	AMOZ ¹ (Tissue-bound)	Approximately 3.4 days.	[11]

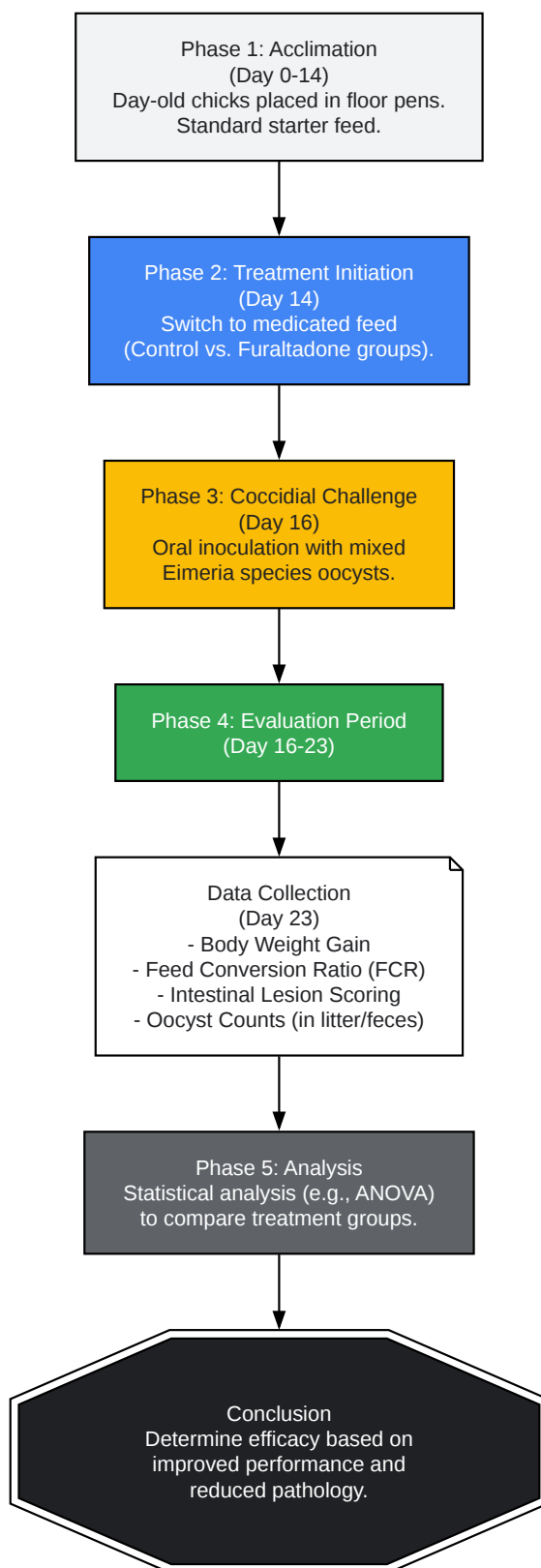
¹AMOZ: 3-amino-5-morpholinomethyl-2-oxazolidinone

Experimental Protocols

The following are generalized protocols for evaluating an anticoccidial agent like furaltadone, based on standard methodologies in poultry research.

Protocol: In Vivo Efficacy Against Coccidiosis

This protocol outlines a typical floor-pen trial to assess the efficacy of a test compound against an induced *Eimeria* infection.



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Caption: Workflow for an in vivo anticoccidial efficacy trial.

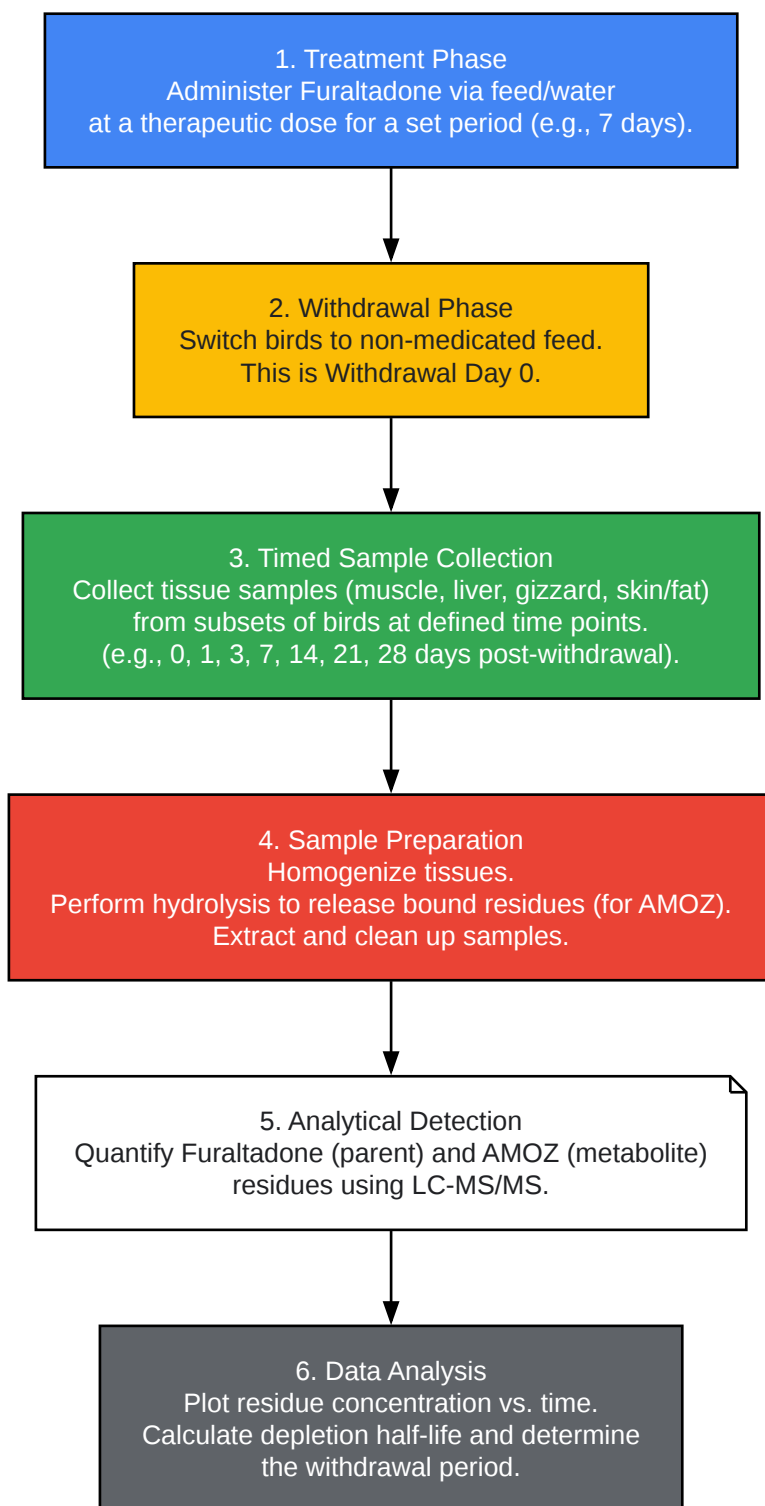
Methodology:

- Animal Model: Day-old broiler chicks, housed in floor pens with fresh litter.
- Experimental Design:
 - Group 1: Uninfected, Untreated Control (UUC).
 - Group 2: Infected, Untreated Control (IUC).
 - Group 3: Infected, Furalfadone-Treated (e.g., 200 g/ton of feed).
 - Each group should have multiple replicate pens (e.g., 6-8 pens of 20 birds each).
- Procedure:
 - Acclimation (Day 0-14): Birds are raised on standard, non-medicated starter feed.
 - Treatment (Day 14 onwards): Switch designated groups to their respective experimental diets.
 - Infection (Day 16): All birds (except UUC group) are orally inoculated with a standardized dose of sporulated *Eimeria* oocysts (e.g., *E. acervulina*, *E. maxima*, *E. tenella*).
 - Evaluation (Day 21-23): Approximately 5-7 days post-infection, a subset of birds from each pen is selected for evaluation.
- Parameters Measured:
 - Performance: Body weight gain and feed conversion ratio (FCR) are calculated for the infection period.
 - Pathology: Intestinal lesion scoring is performed on the selected birds. This involves a macroscopic evaluation of different intestinal sections for damage characteristic of specific *Eimeria* species, typically on a scale of 0 (no lesions) to 4 (severe lesions).
 - Parasitology: Oocyst counts per gram of litter or cecal content are determined to assess parasite shedding.

- Data Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

Protocol: Residue Depletion Study

This protocol is designed to determine the time required for drug residues to deplete to safe or undetectable levels.



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Caption: Workflow for a veterinary drug residue depletion study.

Methodology:

- Animal Treatment: A cohort of poultry is administered **furaltadone hydrochloride** at a defined therapeutic dose and duration (e.g., 100g / 200L in drinking water for 5 days).
- Withdrawal and Sampling:
 - At the end of the treatment period, the birds are switched to non-medicated feed and water (Day 0 of withdrawal).
 - Groups of birds (e.g., n=5) are euthanized at predetermined time points (e.g., 0, 1, 3, 7, 14, 21, and 28 days) following drug withdrawal.
 - Edible tissues, including muscle, liver, gizzard, and skin with adhering fat, are collected from each bird and stored frozen (e.g., at -70°C) until analysis.[\[11\]](#)
- Sample Analysis:
 - Tissue samples are homogenized.
 - To detect the marker residue AMOZ, an acid hydrolysis step is required to release the metabolite from its covalent bonds with tissue proteins.
 - The released AMOZ is then derivatized (e.g., with 2-nitrobenzaldehyde).
 - The derivative is extracted, purified, and quantified using a validated analytical method, typically High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS).[\[12\]](#)
- Data Interpretation: The concentration of the marker residue (AMOZ) in each tissue is plotted against the withdrawal time. This data is used to calculate the depletion rate and determine the withdrawal period required for residues to fall below a target level.

Toxicity and Safety

- Acute Toxicity: Overdoses of furaltadone in poultry can lead to acute poisoning. Symptoms include neurological signs such as distress, excitement, circling, movement disorders, convulsions, and potentially death.[\[1\]](#)

- Chronic Toxicity and Carcinogenicity: The primary reason for the ban on nitrofurans is the finding that the drugs and their metabolites are potentially carcinogenic and can cause genetic mutations.[1][2] These long-term health risks to consumers were deemed unacceptable, leading to their prohibition in food-producing animals.

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